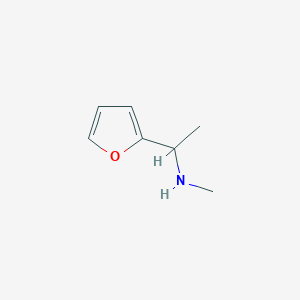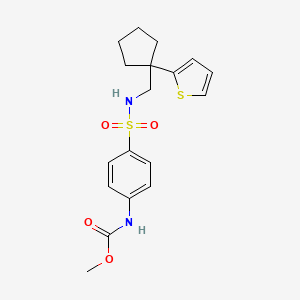
methyl (4-(N-((1-(thiophen-2-yl)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3 .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the condensation reaction, which includes Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . Carbamates can be synthesized by reacting alcohols with isocyanates .Molecular Structure Analysis
The molecular structure of thiophene consists of a five-membered ring made up of one sulfur atom and four carbon atoms . Carbamates have a carbonyl group (C=O) linked to an alkyl or aryl group and an ester group .Chemical Reactions Analysis
Thiophene can undergo various chemical reactions, including protodeboronation . Carbamates can react with amines to form ureas and with water to form carbon dioxide and an amine .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
Research has demonstrated the potential of novel compounds incorporating sulfamoyl moiety, including derivatives similar to the specified chemical, as antimicrobial agents. These compounds have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, showing promising results against a range of pathogens (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Pharmacokinetics and Pharmacodynamics
A specific compound, 3-Methylpentyl(4-sulphamoylphenyl)carbamate (MSPC), has been studied for its anticonvulsant activity and pharmacokinetics in rats. This includes analysis of its enantiomers' effects on carbonic anhydrase inhibition and brain permeability, offering insights into its potential CNS (central nervous system) activity and suggesting the importance of stereochemistry in the drug's efficacy and selectivity (Bibi, Shusterman, Nocentini, Supuran, & Bialer, 2019).
Antitumor Activity
The exploration of thiazole and selenazole derivatives, including those related to methyl (4-(N-((1-(thiophen-2-yl)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate, has identified compounds with potential antitumor and antifilarial activities. One study highlighted a compound with significant in vivo antifilarial activity, in addition to its ability to inhibit the growth of leukemia cells, suggesting its dual therapeutic potential (Kumar, Green, Borysko, Wise, Wotring, & Townsend, 1993).
Aromatase and Sulfatase Inhibition
Derivatives of the dual aromatase-sulfatase inhibitor, featuring structural modifications from the core compound, have shown potent in vitro activities against aromatase and steroid sulfatase. These studies contribute to the development of new treatments for diseases influenced by these enzymes, such as certain cancers (Woo, Wood, Bubert, Thomas, Purohit, & Potter, 2013).
Antimicrobial Hybrid Compounds
The creation of novel hybrids sulfonamide carbamates by combining sulfonamide derivatives with ethyl carbamate has been investigated for antimicrobial properties. These hybrids have shown specific activity against bacteria, indicating their potential as antimicrobial agents (Hussein, 2018).
Propiedades
IUPAC Name |
methyl N-[4-[(1-thiophen-2-ylcyclopentyl)methylsulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-24-17(21)20-14-6-8-15(9-7-14)26(22,23)19-13-18(10-2-3-11-18)16-5-4-12-25-16/h4-9,12,19H,2-3,10-11,13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEOBZYURMMQSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-(N-((1-(thiophen-2-yl)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-cyanospiro[chroman-4,4'-piperidine]-1'-carboxylate](/img/structure/B2645541.png)
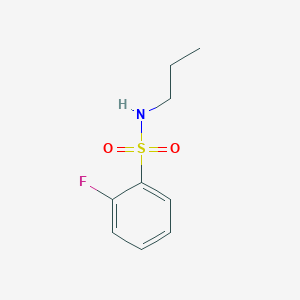
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2645544.png)
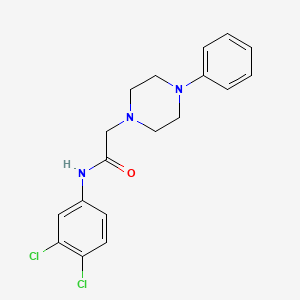
![7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-2H-chromen-2-one](/img/structure/B2645550.png)
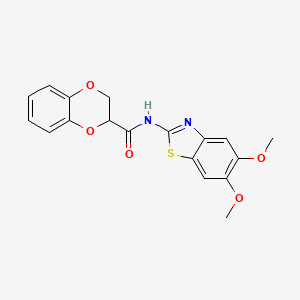
![(8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl)methanamine hydrochloride](/img/structure/B2645554.png)
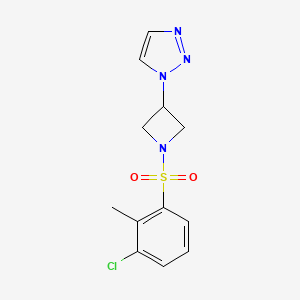
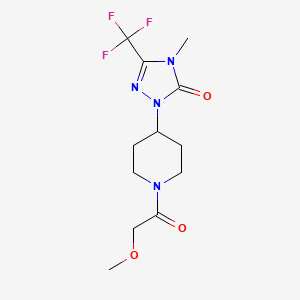
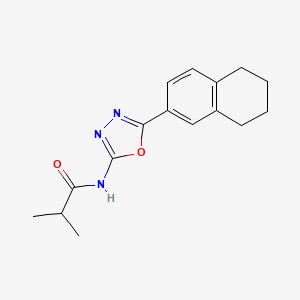
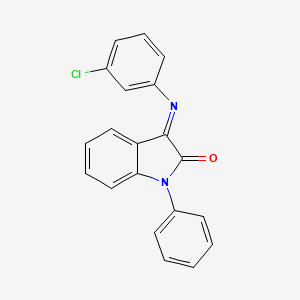
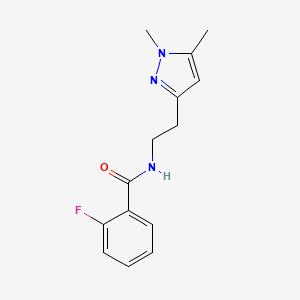
![2-(1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2645562.png)
